2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-methyl-1,3-thiazole-4-amine with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring positions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and chloroform. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. This results in various physiological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and tiazofurin. These compounds share the thiazole ring structure but differ in their specific substituents and biological activities . The uniqueness of 2-[4-(2-Methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
918793-43-8 |
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Molecular Formula |
C14H11N3O2S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[4-(2-methyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2S2/c1-8-15-11(6-20-8)9-2-4-10(5-3-9)16-14-17-12(7-21-14)13(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI Key |
BPMOXBSCVWFPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC3=NC(=CS3)C(=O)O |
Origin of Product |
United States |
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